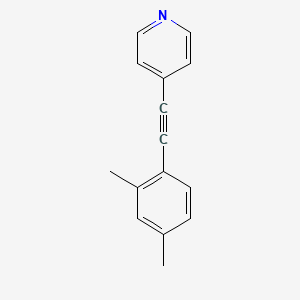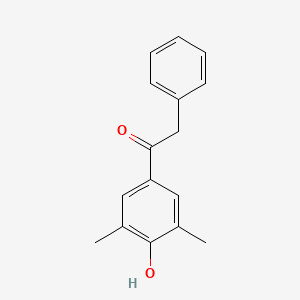
1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone is an organic compound with the molecular formula C16H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with 4-hydroxy-3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 1-(4-oxo-3,5-dimethylphenyl)-2-phenylethanone.
Reduction: Formation of 1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethanol.
Substitution: Formation of ethers or esters depending on the substituent used.
科学研究应用
1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone: Similar structure but with methoxy groups instead of methyl groups.
1-(4-Hydroxy-3,5-dimethylphenyl)ethanone: Lacks the phenylethanone moiety.
4-Hydroxy-3,5-dimethylacetophenone: Similar structure but with an acetophenone moiety.
Uniqueness
1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O2/c1-11-8-14(9-12(2)16(11)18)15(17)10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3 |
InChI 键 |
CLCQTJOMOHLPJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B14124461.png)
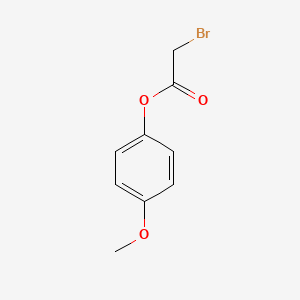
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B14124474.png)
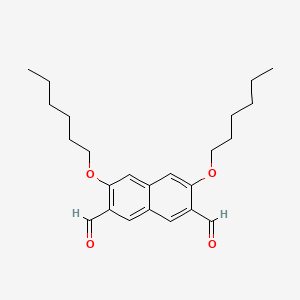
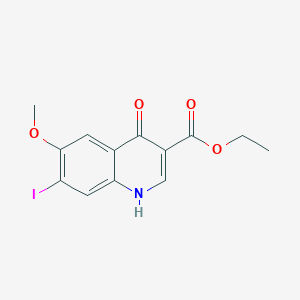
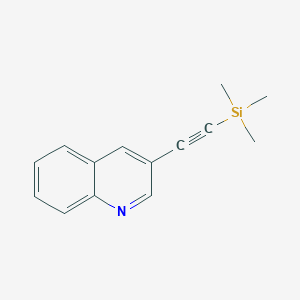

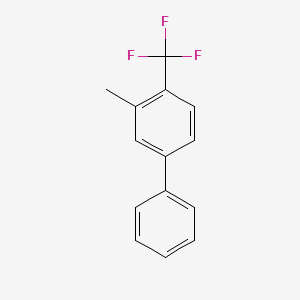
![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B14124505.png)
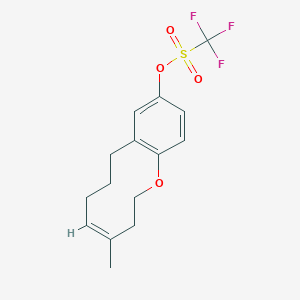
![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
